3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

Catalog No.
S13355245
CAS No.
861591-89-1
M.F
C7H8N2O6
M. Wt
216.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic aci...

CAS Number

861591-89-1

Product Name

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

IUPAC Name

3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C7H8N2O6

Molecular Weight

216.15 g/mol

InChI

InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11)

InChI Key

SIUVETIISOKNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a propanoic acid moiety linked to a 1,2-oxazole ring substituted with a methoxy and a nitro group. The presence of these functional groups contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C9H10N2O4C_9H_{10}N_2O_4, and it features both acidic and aromatic characteristics, which may influence its reactivity and interactions in various chemical environments.

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid can react with alcohols to form esters in the presence of an acid catalyst.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, potentially leading to various derivatives depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 3-methoxy-4-nitroaniline with appropriate aldehydes or ketones to form the oxazole ring.
  • Carboxylation: The introduction of the propanoic acid moiety can be accomplished via carboxylation reactions using carbon dioxide in the presence of suitable catalysts.
  • Multistep Synthesis: A more complex route may involve multiple steps where intermediates are carefully controlled to yield the final product.

These methods underscore the importance of strategic planning in organic synthesis to achieve desired compounds efficiently.

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Its properties may lend themselves to use in developing fungicides or bactericides.
  • Chemical Intermediates: The compound may act as an intermediate in synthesizing more complex organic molecules for industrial applications.

Studies focusing on the interactions of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Testing: Conducting tests on cultured cells to observe effects on cell viability and proliferation.
  • Molecular Docking Studies: Utilizing computational methods to predict how the compound interacts at a molecular level with target proteins.

These studies are vital for elucidating the potential therapeutic roles of this compound.

Several compounds share structural similarities with 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzoic AcidAromatic ring with methoxy and carboxylic groupsCommonly used in pharmaceuticals
5-NitroisoxazoleContains an isoxazole ring with nitro substitutionExhibits distinct biological activity
3-Amino-4-methylbenzoic AcidAmino group substitution on an aromatic ringImportant in drug synthesis

The uniqueness of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid lies in its combination of an oxazole ring with specific substituents that may confer distinct properties not found in these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

216.03823598 g/mol

Monoisotopic Mass

216.03823598 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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